Core Scaffold Differentiation: Benzo[h]quinazoline vs. Pyrimidine Structure Relative to Rosuvastatin API
The (R,S,R)-diastereomer is not a stereoisomer of the rosuvastatin API pyrimidine scaffold; it is a structurally rearranged photocyclization product containing a dihydrobenzo[h]quinazoline core formed by covalent linkage between the pyrimidine C5 position and the ortho-carbon of the p-fluorophenyl ring [1]. This structural reorganization creates a third stereogenic center at C6, absent in both the API (which has only C3 and C5 chiral centers) and the synthetic (3R,5R)-diastereomer (which shares the pyrimidine core with the API but differs at C3/C5 configuration) [2]. The benzoquinazoline scaffold was confirmed by 1H NMR, 13C NMR, HR-MS, and X-ray crystallography of the corresponding lactone [1].
| Evidence Dimension | Core heterocyclic scaffold |
|---|---|
| Target Compound Data | Dihydrobenzo[h]quinazoline (fused tricyclic system with C6 chiral center, molecular formula C22H28FN3O6S, MW 481.54 free acid) |
| Comparator Or Baseline | Rosuvastatin Calcium API: pyrimidine core (monocyclic heterocycle, C3 and C5 chiral centers only, molecular formula C22H28FN3O6S, MW 481.54 free acid) |
| Quantified Difference | Structural rearrangement: loss of one double-bond equivalent via photocyclization; introduction of third stereogenic center (C6); identical molecular formula but distinct connectivity and 3D topology |
| Conditions | Photocyclization under sunlight or UV (365 nm) irradiation followed by preparative HPLC isolation and comprehensive spectroscopic characterization (NMR, CD, HR-MS, X-ray) |
Why This Matters
Co-elution of the (R,S,R)-diastereomer with the (3R,5R)-synthetic diastereomer on conventional C18 columns is possible if the method is not specifically validated; a reference standard with authenticated benzoquinazoline structure is essential for peak assignment and avoids misidentification of photodegradation products as synthetic process impurities.
- [1] Borioni A, Mammone FR, Zanitti L, Puxeddu M, La Regina G, Silvestri R, Cirilli R. Insight into the photolytic degradation products of Rosuvastatin: Full chiral and structural elucidation and conversion kinetics by a combined chromatographic, spectroscopic and theoretical approach. Journal of Pharmaceutical and Biomedical Analysis. 2023;236:115636. doi:10.1016/j.jpba.2023.115636 View Source
- [2] Litvić M, Štefanić Z, Cepanec I, et al. A study of photodegradation of drug rosuvastatin calcium in solid state and solution under UV and visible light irradiation: The influence of certain dyes as efficient stabilizers. Journal of Photochemistry and Photobiology A: Chemistry. 2013;252:84-92. doi:10.1016/j.jphotochem.2012.11.012 View Source
